双叔丁基苯基四氟硼酸盐

描述

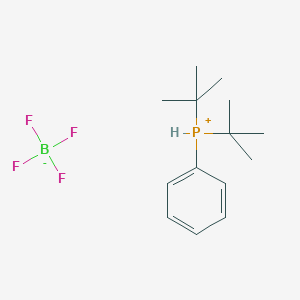

The compound DI-Tert-butylphenylphosphonium tetrafluoroborate is a phosphonium salt, which is a class of organophosphorus compounds with a phosphorus atom bearing a positive charge. Phosphonium salts are known for their use in a variety of chemical reactions and applications due to their unique properties.

Synthesis Analysis

The synthesis of related phosphonium compounds often involves the reaction of phosphines with alkyl halides or through the oxidation and methylation of phosphines. For instance, the synthesis of sterically hindered bis(phosphonio)benzene derivatives was achieved by oxidizing and methylating the corresponding phosphorus atoms of a bis(phosphino)benzene compound . Similarly, phosphonium tetrafluoroborates can be synthesized by reacting certain fluorinated alkenes with tri-n-butylphosphine and boron trifluoride etherate, followed by further reaction with iodine in the presence of Na2CO3 .

Molecular Structure Analysis

The molecular structure of phosphonium compounds can be quite complex due to steric hindrance, as seen in the case of tetra-tert-butyldiphosphine. This molecule is extremely distorted and sterically crowded, with significant deformations within the tert-butyl groups . The molecular structure of di-tert-butylphosphinic acid, a related compound, was determined by single-crystal x-ray methods, revealing a dimeric structure with strong hydrogen bonds .

Chemical Reactions Analysis

Phosphonium salts participate in various chemical reactions, including host-guest chemistry, fragmentation, and interaction with other ions. For example, a mass spectrometric study of phosphonium triflate salts derived from tetraphosphacubane and tetraphosphatricyclooctadiene revealed intact phosphonium ions and their decomposition pathways . Phosphonium salts are also used to promote epoxide-initiated cation-olefin polycyclization reactions, demonstrating their utility in complex organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts are influenced by their molecular structure and the substituents attached to the phosphorus atom. For instance, the redox properties of bis(phosphino)benzene derivatives were investigated through electrochemical measurements, reflecting their crowded structures . The solubility and thermal behavior of poly(amide-ester)s synthesized from di-tert-butyl esters of tetracarboxylic acids and diamines using a phosphonate activating agent were also studied, showing that these materials can be cast into uniform films and undergo deesterification and imidization at elevated temperatures .

科学研究应用

电化学性质和应用

- 电化学研究:含有四氟硼酸季铵衍生物的粘结剂的碳糊电极证明了有效地研究涉及锰和铁金属中心的不可溶配位聚合物的氧化还原性质 (Shekurov 等人,2016).

- 新型电极材料:含有室温离子液体的碳糊电极(包括四氟硼酸季铵衍生物)显示出高电导率、宽电化学窗口和可再现性,有利于研究不溶性化合物的氧化还原性质 (Khrizanforov 等人,2016).

合成和反应性

- 多功能磷化合物的合成:一项研究证明了稳定的多功能 C-季鏻磷乙烯基的合成,展示了四氟硼酸季铵衍生物在新型化合物合成中的反应性和潜在应用 (Dyer 等人,1996).

- 串联环化反应:四氟硼酸季铵衍生物用于铑催化的串联环化反应,由芳基硼酸酯形成 1H-茚满和 1-亚烷基茚满,显示了它们在有机合成中的效用 (Lautens 和 Marquardt,2004).

离子液体和超级电容器

- 超级电容器中的离子液体:已研究了基于季铵的离子液体(包括具有四氟硼酸成分的离子液体)作为超级电容器的电解质。它们的电导率和电化学性质使它们特别适用于此应用 (Khrizanforov 等人,2019).

催化和化学转化

- 有机反应催化:四氟硼酸季铵衍生物用于钯催化的杂芳卤化物的氨基羰基化,证明了它们作为有效配体在促进复杂有机转化中的作用 (Qu 等人,2009).

安全和危害

Di-tert-butylphenylphosphonium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

属性

IUPAC Name |

ditert-butyl(phenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPEVWZXUWEFR-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459231 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-Tert-butylphenylphosphonium tetrafluoroborate | |

CAS RN |

612088-55-8 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)